molecular formula C14H27NO2 B4007836 Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- CAS No. 89857-73-8

Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-

Cat. No.: B4007836
CAS No.: 89857-73-8
M. Wt: 241.37 g/mol
InChI Key: FCIRFJBRDJWJGX-UHFFFAOYSA-N
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Description

Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine derivatives often involves the hydrogenation of pyridine. For the specific compound Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-, the synthetic route typically includes the formation of the dioxolane ring followed by its attachment to the piperidine moiety. This process can involve multiple steps, including cyclization and functional group transformations .

Industrial Production Methods

Industrial production of piperidine derivatives generally employs catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is favored for its efficiency and scalability. Additionally, modifications such as the use of titanium nanoparticles and melamine-based catalysts have been explored to improve yields and selectivity .

Chemical Reactions Analysis

Types of Reactions

Piperidine derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted piperidines, which can serve as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Piperidine derivatives are extensively used in scientific research due to their versatility. They are crucial in the development of pharmaceuticals, serving as building blocks for drugs with diverse therapeutic applications, including anticancer, antiviral, and antihypertensive agents. Additionally, they are used in the synthesis of natural products and as catalysts in organic reactions .

Mechanism of Action

The mechanism of action of piperidine derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For instance, in medicinal chemistry, piperidine-containing drugs may inhibit enzymes or modulate receptor activity, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but with an aromatic structure.

    Pyrrolidine: A five-membered ring with one nitrogen atom.

    Piperazine: A six-membered ring with two nitrogen atoms.

Uniqueness

Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]- is unique due to its specific structural features, including the dioxolane ring, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound in drug design and synthesis .

Properties

IUPAC Name

1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-12(2)9-14(3)16-11-13(17-14)10-15-7-5-4-6-8-15/h12-13H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCIRFJBRDJWJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1(OCC(O1)CN2CCCCC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387840
Record name Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89857-73-8
Record name Piperidine, 1-[[2-methyl-2-(2-methylpropyl)-1,3-dioxolan-4-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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